molecular formula C24H22ClN3O6 B12481806 4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide

4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide

Cat. No.: B12481806
M. Wt: 483.9 g/mol
InChI Key: ZDIQPHUPZCMHSB-UHFFFAOYSA-N
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Description

4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Acylation: Addition of an acyl group to the aromatic ring.

    Substitution: Introduction of the chloro group.

    Amidation: Formation of the amide bond by reacting with the appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative.

Scientific Research Applications

4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide

Uniqueness

4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of chloro, nitro, and carbamoyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H22ClN3O6

Molecular Weight

483.9 g/mol

IUPAC Name

4-chloro-N-[2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-3-nitrobenzamide

InChI

InChI=1S/C24H22ClN3O6/c1-33-21-10-7-15(13-22(21)34-2)11-12-26-24(30)17-5-3-4-6-19(17)27-23(29)16-8-9-18(25)20(14-16)28(31)32/h3-10,13-14H,11-12H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

ZDIQPHUPZCMHSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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